5,7-dimethoxy-1H-indole
Overview
Description
5,7-dimethoxy-1H-indole is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is a powder in physical form .
Synthesis Analysis
Indole derivatives have been synthesized using a variety of protocols. A convenient, economical, and high-yielding set of conditions employing green chemistry have been designed for their synthesis .
Molecular Structure Analysis
The molecular structure of 5,7-dimethoxy-1H-indole consists of a benzene ring fused to a pyrrole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
Indole derivatives have been synthesized through various chemical reactions. For instance, a series of novel functionalized N-substituted 5,6-dimethoxy-1H-indole derivatives have been synthesized and evaluated for antibacterial activity .
Physical And Chemical Properties Analysis
5,7-dimethoxy-1H-indole is a powder with a melting point of 82-84°C . It has a molecular weight of 177.2 .
Scientific Research Applications
Reactivity with Aldehydes and Ketones
5,7-Dimethoxy-1H-indole exhibits unique reactivity patterns in acid-catalyzed reactions with aldehydes and ketones. Studies have shown that 5,7-dimethoxy-1-methylindole and methyl 5,7-dimethoxyindole-2-carboxylate react selectively at different positions depending on the indole structure and reaction conditions. This reactivity has implications for synthesizing a range of indolylmethanes and other complex indole derivatives (Condie et al., 2020).
Structural Analysis and Applications in Diverse Fields
Indole derivatives, including 5,7-dimethoxy-1H-indole, have garnered interest due to their diverse applications across various fields. Recent studies have synthesized novel indole-based derivatives, exploring their molecular structures through NMR, FT-IR, and XRD techniques. Their potential in nonlinear optical applications and their global reactivity parameters have been a subject of extensive research (Tariq et al., 2020).
Potential in Antitumoral Chemotherapy
Research on bis-indoles, including derivatives of 5,7-dimethoxy-1H-indole, has indicated their potential as antitumoral agents. Electrochemical DNA bioassays suggest that certain bis-indoles may affect human tumor cells by binding to DNA at specific regions. These findings highlight the potential of these compounds in cancer chemotherapy (Maciejewska et al., 2006).
Chemosensor for Metal Ions
A novel derivative of 5,7-dimethoxy-1H-indole has been developed as a dual chemosensor for detecting Fe3+ and Cu2+ ions. This application demonstrates the compound's utility in environmental and analytical chemistry, where selective detection of specific metal ions is crucial (Şenkuytu et al., 2019).
Antioxidant and Acetylcholinesterase Inhibition Properties
Studies on 4,6-dimethoxy-1H-indole-2-carbohydrazides, a related class to 5,7-dimethoxy-1H-indole, have shown promising results as antioxidants and in inhibiting acetylcholinesterase enzymes. These properties suggest potential applications in treating neurodegenerative diseases and managing oxidative stress (Bingul et al., 2019).
Synthesis and Applications in Organic Chemistry
The synthesis and functionalization of indoles, including 5,7-dimethoxy-1H-indole, remain a significant area of research in organic chemistry. Their utility in synthesizing biologically active compounds and their potential in various industrial applications underscore their importance in chemical synthesis (Cacchi & Fabrizi, 2005).
Safety And Hazards
properties
IUPAC Name |
5,7-dimethoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-8-5-7-3-4-11-10(7)9(6-8)13-2/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIZYTYDGVHTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523039 | |
Record name | 5,7-Dimethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethoxy-1H-indole | |
CAS RN |
27508-85-6 | |
Record name | 5,7-Dimethoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70523039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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